![molecular formula C13H21N5 B11735869 1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine CAS No. 1856081-36-1](/img/structure/B11735869.png)
1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine
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Overview
Description
1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its two pyrazole rings, each substituted with ethyl and methyl groups, making it a unique structure within the pyrazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the alkylation of 3-methyl-1H-pyrazole with ethyl bromide to introduce the ethyl group. This is followed by the formation of the second pyrazole ring through a cyclization reaction involving hydrazine and a suitable diketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Oxidation Reactions
Pyrazole derivatives generally undergo oxidation at the nitrogen atoms or adjacent positions. For this compound, oxidation may lead to:
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Formation of Pyrazole Oxides : Oxidizing agents like potassium permanganate (KMnO₄) in acidic or neutral conditions could oxidize the pyrazole ring, potentially forming N-oxide derivatives .
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Functional Group Modification : Oxidation of the ethyl or methyl substituents could yield aldehydes or ketones, though specific experimental data for this compound is limited.
Reduction Reactions
Reductive amination is a key step in the synthesis of pyrazole derivatives. For example, sodium borohydride (NaBH₄) is commonly used to reduce imines to amines :
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Reductive Amination : The compound’s synthesis involves a solvent-free condensation with p-methoxybenzaldehyde, followed by NaBH₄ reduction to form the amine .
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Catalytic Hydrogenation : Potential reduction of the pyrazole ring (if unsaturated) or substituents using H₂ and catalysts like Pd/C.
Substitution Reactions
The compound’s nitrogen atoms and substituents enable nucleophilic substitution:
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Nucleophilic Attack : The ethyl and methyl groups may act as leaving groups under alkaline conditions, replaced by nucleophiles like hydroxide or alkoxides.
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Electrophilic Substitution : The pyrazole ring’s aromatic nature allows electrophilic attack at positions adjacent to nitrogen, though steric hindrance from bulky substituents may limit reactivity.
Key Reagents and Conditions
Reaction Type | Reagents | Conditions | Products |
---|---|---|---|
Oxidation | KMnO₄, H+ | Acidic medium, heat | Pyrazole oxides |
Reduction | NaBH₄ | Methanol, room temperature | Reduced imine to amine |
Substitution | NaOH, alkyl halides | Alkaline medium, reflux | Alkylated derivatives |
Structural and Spectral Analysis
The compound’s structure is confirmed via:
Scientific Research Applications
Research has indicated that compounds containing pyrazole moieties exhibit significant biological activities, including:
1. Anticancer Activity
Several studies have demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, the incorporation of pyrazole in drug design has led to the development of compounds that target specific cancer pathways. A study reported the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) which showed cytotoxic effects on colorectal carcinoma cells .
2. Antimicrobial Effects
Pyrazole derivatives have also been explored for their antimicrobial properties. The ability to modify the pyrazole structure allows for the enhancement of its activity against various pathogens.
3. Enzyme Inhibition
The compound may act as an enzyme inhibitor, impacting metabolic pathways relevant to diseases such as cancer and infections. This mechanism is crucial for developing therapeutic agents that can selectively target diseased cells while sparing healthy ones.
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
Case Study 1: Anticancer Research
In a study focusing on pyrazole derivatives, researchers synthesized various compounds and evaluated their anticancer properties through in vitro assays. The results indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting potential for further development as anticancer agents .
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial efficacy of modified pyrazole compounds against a range of bacterial strains. The findings revealed promising activity, indicating that these compounds could serve as lead structures for developing new antibiotics .
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone
- 1-ethyl-3-methyl-4-nitro-1H-pyrazol-5-yl) (phenyl)methanone
Uniqueness
1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole rings and specific substitution pattern. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.
- Molecular Formula : C10H15N5
- Molecular Weight : 205.26 g/mol
- CAS Number : 1156891-36-9
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Recent studies have indicated potential applications in cancer therapy and inflammation management.
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The mechanism involves the induction of apoptosis and cell cycle arrest.
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Cytotoxicity Data :
- MCF7 Cell Line : IC50 = 3.79 µM
- A549 Cell Line : IC50 = 26 µM
- HepG2 Cell Line : IC50 = 17.82 µM
- Case Studies :
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, which are critical for treating conditions characterized by chronic inflammation.
- Mechanism : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Research Findings :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity.
Modification | Effect on Activity |
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Ethyl group at N1 | Increased lipophilicity |
Methyl group at C5 | Enhanced binding affinity |
Properties
CAS No. |
1856081-36-1 |
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Molecular Formula |
C13H21N5 |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-5-17-9-12(10(3)16-17)7-14-13-8-15-18(6-2)11(13)4/h8-9,14H,5-7H2,1-4H3 |
InChI Key |
RCTFRZCWKXOQIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=C(N(N=C2)CC)C |
Origin of Product |
United States |
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